3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
Description
3-Methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring:
- Two pyrazole rings: One substituted with a methoxy group at position 3 and a methyl group at position 1; the other contains a methyl group at position 1 and a methylene-linked amine at position 2.
- Synthetic methods: Optimized via controlled reaction conditions (temperature, pH, solvent choice) and purified using techniques like reverse-phase chromatography .
- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and HPLC (>98% purity) .
Properties
Molecular Formula |
C10H15N5O |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H15N5O/c1-14-6-8(5-12-14)4-11-9-7-15(2)13-10(9)16-3/h5-7,11H,4H2,1-3H3 |
InChI Key |
NRQWDRGWCPJZFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CN(N=C2OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
N-alkylation: The final step involves the alkylation of the nitrogen atom with 1-methyl-1H-pyrazol-4-ylmethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of the reduced pyrazole derivative.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Their Implications
The table below compares the target compound with key analogs:
Substituent Effects on Reactivity and Bioactivity
- Bromophenyl group () : Introduces steric hindrance and halogen bonding, which may alter target selectivity .
- Difluoromethyl group () : Improves metabolic stability and enzyme inhibition via strong electronegativity .
- Alkyl chain variations (e.g., ethyl vs. methyl) : Influence solubility and membrane permeability, as seen in analogs from and .
Key Research Findings
Positional Isomerism : Compounds like N-(4-nitrophenyl)-1H-pyrazol-4-amine () demonstrate that substituent position significantly affects reactivity and target interaction, a principle applicable to the methoxy group in the target compound .
Ring System Variations : Replacement of pyrazole with pyridine () or piperidine () alters pharmacodynamics due to changes in nitrogen atom geometry and electron distribution .
Biological Activity
3-Methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and its structure includes a methoxy group, a methyl group, and a pyrazole moiety which is known for various biological activities. Its CAS number is 1010864-73-9.
Research indicates that pyrazole derivatives can exert their effects through several mechanisms:
- Inhibition of Cell Proliferation : Compounds with a pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.
- Anti-inflammatory Activity : Pyrazole derivatives can modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as TNF-alpha.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazole derivatives, including this compound:
Case Studies
- Study on MDA-MB-231 Cells : A study demonstrated that compounds similar to this compound showed significant cytotoxicity against breast cancer cells, suggesting potential use in targeted therapies for breast cancer.
- Anti-inflammatory Effects : Another study highlighted the compound's ability to reduce TNF-alpha levels in vitro, indicating its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis.
Recent Advances
Recent advancements in drug design have focused on enhancing the bioactivity of pyrazole derivatives through structural modifications. These modifications aim to improve selectivity for cancer cells while minimizing toxicity to normal cells.
Research Findings
The following findings summarize recent research efforts:
- Synthesis and Evaluation : New analogs were synthesized and evaluated for their anticancer activity against various cell lines, showing promising results in inhibiting tumor growth.
- Molecular Modeling : Computational studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
